4-Isobutyrylphenylboronic acid pinacol ester chemical structure and properties
4-Isobutyrylphenylboronic acid pinacol ester chemical structure and properties
An In-Depth Technical Guide to 4-Isobutyrylphenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary
4-Isobutyrylphenylboronic acid pinacol ester is a highly versatile and valuable building block in modern organic synthesis. As a stable and easily handled precursor for the corresponding boronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and subsequent use in cross-coupling reactions. For researchers, scientists, and drug development professionals, this document serves as a practical resource, elucidating the compound's reactivity and its strategic importance in constructing complex molecular architectures, particularly within medicinal chemistry and materials science. The presence of a ketone functional group offers a secondary reactive handle, significantly broadening its synthetic potential beyond initial C-C bond formation.
Core Characteristics of 4-Isobutyrylphenylboronic Acid Pinacol Ester
The strategic value of any synthetic building block begins with a thorough understanding of its fundamental properties. 4-Isobutyrylphenylboronic acid pinacol ester is designed for stability and reactivity, offering distinct advantages over its corresponding free boronic acid.
Chemical Identity and Structure
The molecule incorporates a phenyl ring substituted with two key functional groups: the isobutyryl moiety at the para-position and the boronic acid pinacol ester. The pinacol group provides significant steric bulk, which protects the reactive C-B bond from premature degradation and protodeboronation, a common side reaction with free boronic acids.[2] This enhanced stability translates to a longer shelf-life and greater reproducibility in synthetic applications.[2]
| Identifier | Value |
| IUPAC Name | 2-(4-isobutyrylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2096341-83-0[3] |
| Molecular Formula | C₁₆H₂₃BO₃ |
| Molecular Weight | 274.16 g/mol |
| Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2 |
Physicochemical Properties
The physical properties of the ester are critical for its practical application, influencing choices of solvent, reaction conditions, and purification methods.
| Property | Description & Rationale |
| Appearance | Typically an off-white to white solid at room temperature. |
| Purity | Commercially available with purity levels of 98% or higher.[3] |
| Solubility | Generally soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, dichloromethane (DCM), and ethyl acetate. Its hydrophobic nature, conferred by the phenyl ring and pinacol group, results in poor solubility in water.[4] |
| Stability | Significantly more stable towards air and moisture compared to the free boronic acid.[2] The pinacol ester is considered a robust protecting group for the boronic acid moiety but can be sensitive to strong acidic or basic conditions and high temperatures, which can induce transesterification or decomposition.[5] |
| Storage | Should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][7] |
Synthesis and Mechanistic Considerations
A reliable and scalable synthesis is paramount for the utility of any chemical reagent. The most common and robust method for preparing arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation reaction.[8] This approach is favored for its high functional group tolerance and mild reaction conditions.
Recommended Synthetic Pathway: Miyaura Borylation
The synthesis of 4-Isobutyrylphenylboronic acid pinacol ester is efficiently achieved via the palladium-catalyzed cross-coupling of a suitable aryl halide, 4'-bromo-2,2-dimethylpropiophenone , with bis(pinacolato)diboron (B₂pin₂) . This method avoids the use of highly reactive organometallic reagents like organolithiums or Grignards, making it compatible with the electrophilic ketone functionality present in the target molecule.[9] A strong base, typically potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is required to activate the diboron reagent and facilitate the catalytic cycle.[10]
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromo-2,2-dimethylpropiophenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent such as 1,4-dioxane or dimethylformamide (DMF). Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic salts (potassium acetate and borate byproducts).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Isobutyrylphenylboronic acid pinacol ester.
Synthesis Workflow Visualization
Caption: Workflow for the Miyaura Borylation Synthesis.
Reactivity and Key Applications
The synthetic power of 4-Isobutyrylphenylboronic acid pinacol ester is realized through its participation in cross-coupling reactions and the potential for subsequent modification of its ketone group.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application, enabling the formation of a biaryl or vinyl-aryl C-C bond.[1] The pinacol ester serves as the organoboron component, reacting with an organic halide or triflate in the presence of a palladium catalyst and a base. Pinacol esters are sometimes less reactive than the corresponding boronic acids, which may necessitate longer reaction times or more active catalytic systems, but their stability often outweighs this limitation.[11]
The reaction proceeds via a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step facilitated by the base. This is the crucial step where the boronic ester participates.[2]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of the title compound with a generic aryl bromide.
-
Reaction Setup: In a reaction vessel, combine 4-Isobutyrylphenylboronic acid pinacol ester (1.1 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent and wash with water to remove inorganic materials. Dry the organic phase, concentrate, and purify the resulting biaryl product by column chromatography or recrystallization.
Synthetic Strategy Visualization
The dual functionality of the molecule enables a powerful, two-directional synthetic strategy.
Caption: Two-vector synthetic strategy using the title compound.
Applications in Drug Discovery
In medicinal chemistry, 4-Isobutyrylphenylboronic acid pinacol ester is a valuable intermediate.[3] The biaryl motif formed via Suzuki coupling is a common feature in many pharmaceuticals. Furthermore, the isobutyryl group is not merely a spectator; it serves as a key functional handle for diversification:
-
Reduction: The ketone can be easily reduced to a secondary alcohol, introducing a hydrogen bond donor/acceptor site.
-
Reductive Amination: Reaction with primary or secondary amines yields complex amine derivatives, a common strategy for library synthesis.
-
Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl, creating tertiary alcohols and new stereocenters.
This synthetic versatility allows for the rapid exploration of chemical space around a core scaffold, which is a critical activity in lead optimization during drug development.
Safety, Handling, and Storage
As with all chemical reagents, proper handling is essential to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: Boronic esters can be irritating to the eyes, skin, and respiratory system.[7][12] Ingestion may be harmful.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Handling: Avoid creating dust. Use non-sparking tools. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. The container should be tightly sealed, and for long-term storage, flushing with an inert gas like argon is recommended.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]
Conclusion
4-Isobutyrylphenylboronic acid pinacol ester stands out as a robust and versatile reagent for advanced organic synthesis. Its inherent stability, coupled with its predictable reactivity in the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for constructing complex biaryl structures. The strategic placement of the isobutyryl group provides a secondary point for chemical diversification, amplifying its value for researchers in drug discovery, materials science, and fine chemical synthesis. By understanding its core properties and employing the validated protocols described herein, scientists can effectively leverage this compound to accelerate their research and development objectives.
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Li, W., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]
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Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. Retrieved from [Link]
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ChemRxiv. (2023). Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds. Retrieved from [Link]
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Cammidge, A. N., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6757-6766. Retrieved from [Link]
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Yamashita, M., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3981. Retrieved from [Link]
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Wang, L., et al. (2016). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 3, 855-858. Retrieved from [Link]
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Liu, J., et al. (2017). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry, 8, 4927-4937. Retrieved from [Link]
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Liu, G., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2849-2855. Retrieved from [Link]
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